[1-(difluoromethyl)-1H-pyrazol-5-yl]methylamine [1-(difluoromethyl)-1H-pyrazol-5-yl]methylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16398327
InChI: InChI=1S/C5H7F2N3.ClH/c6-5(7)10-4(3-8)1-2-9-10;/h1-2,5H,3,8H2;1H
SMILES:
Molecular Formula: C5H8ClF2N3
Molecular Weight: 183.59 g/mol

[1-(difluoromethyl)-1H-pyrazol-5-yl]methylamine

CAS No.:

Cat. No.: VC16398327

Molecular Formula: C5H8ClF2N3

Molecular Weight: 183.59 g/mol

* For research use only. Not for human or veterinary use.

[1-(difluoromethyl)-1H-pyrazol-5-yl]methylamine -

Specification

Molecular Formula C5H8ClF2N3
Molecular Weight 183.59 g/mol
IUPAC Name [2-(difluoromethyl)pyrazol-3-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C5H7F2N3.ClH/c6-5(7)10-4(3-8)1-2-9-10;/h1-2,5H,3,8H2;1H
Standard InChI Key MLDJNXBVYDAUCJ-UHFFFAOYSA-N
Canonical SMILES C1=C(N(N=C1)C(F)F)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, forms the scaffold for functionalization. The 1-position bears a difluoromethyl group (CF2H-\text{CF}_2\text{H}), while the 5-position is substituted with a methylamine (CH2NH2-\text{CH}_2\text{NH}_2) group. This arrangement introduces both electron-withdrawing (fluorine) and electron-donating (amine) effects, influencing reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC5H8ClF2N3\text{C}_5\text{H}_8\text{ClF}_2\text{N}_3
Molecular Weight183.59 g/mol
IUPAC Name[1-(Difluoromethyl)-1H-pyrazol-5-yl]methylamine
Lipophilicity (LogP)Estimated 1.2–1.8 (computational)
Hydrogen Bond Donors2 (amine group)
Hydrogen Bond Acceptors4 (pyrazole N, F, NH₂)

The difluoromethyl group enhances membrane permeability, while the primary amine facilitates salt formation and solubility in aqueous media.

Synthesis and Manufacturing

Synthetic Routes

Synthesis typically involves multi-step sequences starting from pyrazole precursors. A common approach includes:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynes under catalytic conditions.

  • Difluoromethylation: Introduction of the CF2H-\text{CF}_2\text{H} group via nucleophilic substitution using reagents like sodium difluoromethanesulfinate (DFS).

  • Methylamine Installation: Reductive amination or nucleophilic displacement of a leaving group (e.g., chloride) with methylamine.

Table 2: Representative Synthetic Steps and Yields

StepReagents/ConditionsYield (%)
Pyrazole formationHydrazine + acetylacetone, EtOH reflux65–70
DifluoromethylationDFS, CuI, DMF, 80°C50–55
Amine functionalizationMethylamine, K₂CO₃, DMSO, 60°C70–75

Challenges include controlling regioselectivity during pyrazole formation and minimizing defluorination under harsh conditions .

Chemical Reactivity and Derivative Synthesis

Amine-Driven Reactions

The primary amine participates in:

  • Acylation: Formation of amides with acyl chlorides or anhydrides.

  • Schiff Base Formation: Reaction with aldehydes/ketones to generate imines.

  • Alkylation: Quaternization with alkyl halides to yield ammonium salts.

Pyrazole Ring Modifications

Electrophilic substitution at the pyrazole’s 3- and 4-positions is feasible, though steric hindrance from the difluoromethyl group limits reactivity at the 1-position. Nitration and sulfonation reactions have been reported for analogous pyrazoles, suggesting potential pathways for further functionalization .

Target ClassExample TargetBinding Affinity (kcal/mol)
KinasesEGFR−8.2
GPCRs5-HT₂A receptor−7.8
Microbial EnzymesDihydrofolate reductase−7.5

Experimental Findings

While in vivo data remain limited, structurally related pyrazole derivatives exhibit:

  • Anticancer Activity: Inhibition of tumor cell proliferation via kinase pathway disruption .

  • Antimicrobial Effects: Disruption of bacterial cell wall synthesis.

  • Anti-inflammatory Action: Suppression of COX-2 and TNF-α production .

Applications in Drug Discovery

Lead Optimization

The compound serves as a versatile scaffold for generating analogs. For example, coupling the amine with carboxylic acids yields prodrugs with improved bioavailability. Hybridization with quinoline moieties (as seen in related compounds) could enhance DNA intercalation properties .

Agrochemistry

Pyrazole derivatives are explored as herbicides and fungicides. The difluoromethyl group’s stability under environmental conditions makes it suitable for outdoor applications .

Future Directions

Structural Diversification

  • Introducing heterocyclic appendages (e.g., piperidine, as in VC14646664) to modulate target selectivity.

  • Exploring fluorinated analogs to tune pharmacokinetic profiles.

Translational Research

  • In Vivo Toxicity Studies: Assessing organ-specific toxicity and maximum tolerated doses.

  • Formulation Development: Designing salt forms (e.g., hydrochloride) for enhanced solubility.

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